molecular formula C7H11NO3 B3151427 1-Acetylpyrrolidine-3-carboxylic acid CAS No. 712270-40-1

1-Acetylpyrrolidine-3-carboxylic acid

Cat. No.: B3151427
CAS No.: 712270-40-1
M. Wt: 157.17 g/mol
InChI Key: FEQQMBBBBFVNMN-UHFFFAOYSA-N
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Description

1-Acetylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H11NO3. It is a derivative of pyrrolidine, featuring an acetyl group at the first position and a carboxylic acid group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the acetylation of pyrrolidine-3-carboxylic acid using acetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

1-Acetylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrrolidine-3,4-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in 1-acetylpyrrolidine-3-hydroxymethyl carboxylic acid.

  • Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, reflux conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, mild conditions.

  • Substitution: Various nucleophiles, mild to moderate conditions.

Major Products Formed:

  • Pyrrolidine-3,4-dicarboxylic acid (oxidation product).

  • 1-acetylpyrrolidine-3-hydroxymethyl carboxylic acid (reduction product).

  • Various nucleophilic substitution products.

Scientific Research Applications

1-Acetylpyrrolidine-3-carboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-Acetylpyrrolidine-3-carboxylic acid is structurally similar to other pyrrolidine derivatives, such as pyrrolidine-3-carboxylic acid and 1-methylpyrrolidine-3-carboxylic acid. its unique acetyl group at the first position provides distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Comparison with Similar Compounds

  • Pyrrolidine-3-carboxylic acid

  • 1-methylpyrrolidine-3-carboxylic acid

  • 1-ethylpyrrolidine-3-carboxylic acid

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Properties

IUPAC Name

1-acetylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQQMBBBBFVNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712270-40-1
Record name 1-acetylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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